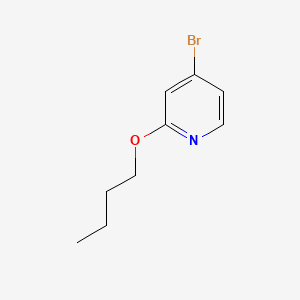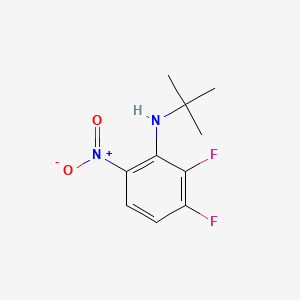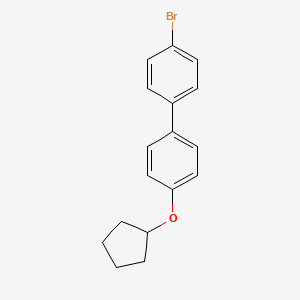
4-Bromo-4'-(cyclopentyloxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the following steps :
Bromination of Biphenyl: Biphenyl is dissolved in dichloroethane, and liquid bromine is added. Chlorine gas is introduced to facilitate the reaction, which is monitored using gas chromatography. The reaction mixture is then heated and stirred for several hours.
Cyclopentyloxy Group Introduction: The brominated biphenyl is reacted with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Bromo-4’-(cyclopentyloxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(cyclopentyloxy)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-amino-4’-(cyclopentyloxy)biphenyl or 4-thio-4’-(cyclopentyloxy)biphenyl.
Oxidation: Formation of 4-bromo-4’-(cyclopentyloxy)quinone.
Reduction: Formation of 4-bromo-4’-(cyclopentyloxy)biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-(cyclopentyloxy)biphenyl has diverse applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Studied for its effects on NMDA receptors, which are involved in synaptic plasticity and memory formation.
Medicine: Potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to its NMDA receptor antagonistic properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 4-Bromo-4’-(cyclopentyloxy)biphenyl involves its antagonistic activity on the NMDA receptor. The compound binds to the receptor and inhibits its activity, thereby modulating synaptic plasticity and memory formation. This interaction affects various molecular pathways, including calcium influx and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Bromo-4’-(ethoxy)biphenyl: Contains an ethoxy group instead of a cyclopentyloxy group.
4-Bromo-4’-(propoxy)biphenyl: Features a propoxy group in place of the cyclopentyloxy group.
Uniqueness
4-Bromo-4’-(cyclopentyloxy)biphenyl is unique due to its specific cyclopentyloxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-bromo-4-(4-cyclopentyloxyphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c18-15-9-5-13(6-10-15)14-7-11-17(12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFKMUZOLKPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718414 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-50-3 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

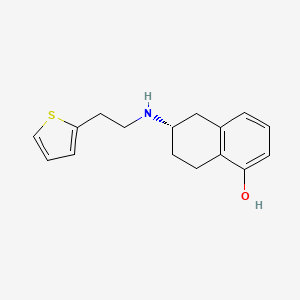
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B580444.png)
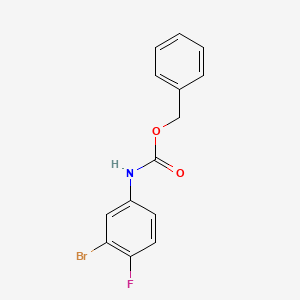

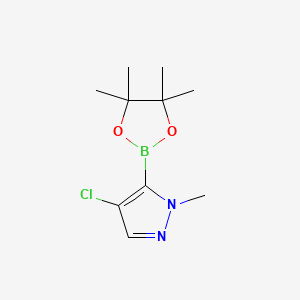
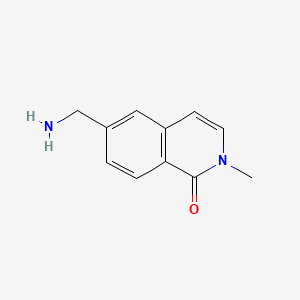
![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

